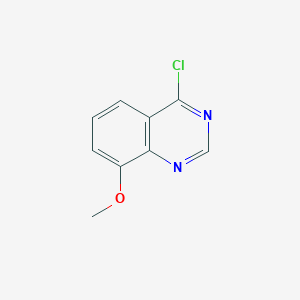

4-Chloro-8-methoxyquinazoline

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-8-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-8(7)11-5-12-9(6)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGSOYZPKXOBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437475 | |

| Record name | 4-CHLORO-8-METHOXYQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154288-09-2 | |

| Record name | 4-Chloro-8-methoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154288-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CHLORO-8-METHOXYQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-8-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-8-methoxyquinazoline chemical properties

An In-depth Technical Guide to 4-Chloro-8-methoxyquinazoline: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, synthetic methodologies, and critical applications of this versatile scaffold, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous FDA-approved therapeutics, particularly in oncology. Within this class, this compound serves as a highly reactive and strategically vital intermediate. The chlorine atom at the C-4 position acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the systematic and efficient introduction of diverse functional groups, enabling the construction of large chemical libraries for drug screening. The methoxy group at the C-8 position modulates the electronic properties of the ring system, influencing both reactivity and the biological activity of its downstream derivatives.

This guide will explore the fundamental characteristics of this compound, offering detailed protocols and explaining the causality behind its synthetic and reactive pathways, thereby empowering researchers to leverage its full potential in their discovery programs.

Core Chemical and Physical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][] |

| CAS Number | 154288-09-2 | [1][][3] |

| Molecular Formula | C₉H₇ClN₂O | [1][] |

| Molecular Weight | 194.62 g/mol | [1][] |

| Canonical SMILES | COC1=CC=CC2=C1N=CN=C2Cl | [1] |

| InChI Key | BIGSOYZPKXOBJZ-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis and Reactivity: A Functional Perspective

The utility of this compound stems from its accessible synthesis and predictable reactivity, which are centered around the activation of the C-4 position.

General Synthetic Pathway

The synthesis of 4-chloroquinazolines generally proceeds via a two-stage process: formation of the core quinazolinone ring system followed by chlorination. A common approach begins with an appropriately substituted anthranilic acid or its amide derivative. The cyclization is often achieved by reacting with a formylating agent (e.g., formamide or N,N-dimethylformamide dimethyl acetal) to form the pyrimidine ring, yielding the 8-methoxyquinazolin-4-one intermediate. Subsequent treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), replaces the hydroxyl group at the C-4 position with a chlorine atom.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining feature of this compound is the electrophilic nature of the C-4 carbon, which is activated by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This makes the chlorine atom an excellent leaving group, highly susceptible to displacement by a wide range of nucleophiles.[4] This SNAr reaction is the cornerstone of its use as a synthetic intermediate.

Common nucleophiles include:

-

Amines (Primary and Secondary): Reaction with anilines or aliphatic amines is a widely used strategy to synthesize 4-aminoquinazoline derivatives, a core structure in many kinase inhibitors.[5][6]

-

Alcohols and Phenols: Alkoxides or phenoxides can displace the chloride to form 4-ether substituted quinazolines.

-

Thiols: Thiolates react to yield 4-thioether derivatives.

Diagram: SNAr Reaction at the C-4 Position

Caption: The versatile SNAr reaction of this compound.

Experimental Protocol: Microwave-Assisted N-Arylation

Microwave-assisted organic synthesis has proven highly effective for accelerating SNAr reactions on chloroquinazolines, often leading to higher yields and shorter reaction times compared to conventional heating.[5][7]

Objective: To synthesize a 4-anilino-8-methoxyquinazoline derivative.

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-methoxyaniline)

-

Solvent System: Tetrahydrofuran (THF) and Water (1:1)

-

Microwave Reactor Vials

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave reactor vial, combine this compound (1.0 mmol), the desired aniline derivative (1.2 mmol), and 4 mL of a 1:1 THF/water mixture.

-

Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-anilinoquinazoline derivative.

Causality: The use of a THF/water solvent system under microwave irradiation provides a polar medium that enhances the rate of the SNAr reaction.[7] This base-free method is efficient and avoids the need for strong acids or bases that could lead to side reactions.[5][7]

Applications in Drug Discovery and Chemical Biology

The this compound scaffold is a launchpad for synthesizing compounds targeting a variety of biological pathways implicated in human diseases, especially cancer.

-

Kinase Inhibitors: The 4-anilinoquinazoline moiety is a classic pharmacophore for ATP-competitive inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[5] Drugs such as Gefitinib and Erlotinib feature this core structure. The modular synthesis enabled by 4-chloroquinazoline intermediates allows for rapid optimization of potency and selectivity.

-

Inhibitors of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is frequently overactivated in cancers. Derivatives of 8-methoxyquinazoline have been designed to inhibit the crucial protein-protein interaction between β-catenin and TCF4, a key downstream step in this signaling cascade.[8] This approach offers a potential therapeutic strategy for cancers driven by this pathway.[8]

-

ENPP1 Inhibitors: It is used in the preparation of Quinazoline derivatives that act as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme implicated in various physiological processes.[]

Diagram: From Building Block to Bioactive Agents

Caption: The role of this compound as a precursor to diverse therapeutic agents.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is crucial for laboratory safety.

GHS Hazard Classification: According to aggregated GHS information, this compound is associated with the following hazards[1]:

| Hazard Code | Description | Class | Pictogram |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | GHS07 (Exclamation Mark) |

Recommended Safety Protocols:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in drug discovery cannot be overstated. Its well-defined physicochemical properties, straightforward synthesis, and, most critically, the predictable SNAr reactivity of its C-4 position make it an exceptionally versatile tool. By enabling the efficient construction of diverse molecular architectures, it continues to fuel the development of novel therapeutics targeting critical disease pathways, from oncogenic kinases to aberrant signaling cascades. A thorough understanding of its chemistry and handling, as outlined in this guide, is essential for any researcher aiming to exploit this powerful scaffold in their scientific endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10262052, this compound.

- Capot Chemical Co., Ltd. (n.d.). Specifications of this compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12336662, 4-Chloro-8-methoxyquinoline.

- Tewari, M., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Translational Oncology, 19, 101395.

- Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 807583, 4-Chloro-8-methoxy-2-methylquinoline.

- Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information.

- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

- National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 384164, 4-Chloroquinolin-8-ol.

- Semantic Scholar. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

Sources

- 1. This compound | C9H7ClN2O | CID 10262052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. nbinno.com [nbinno.com]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

The Lynchpin Intermediate: A Technical Guide to 4-Chloro-8-methoxyquinazoline in Modern Drug Discovery

Introduction: The Strategic Importance of the Quinazoline Scaffold

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a recurring molecular framework found in numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic nature provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Within this class, 4-Chloro-8-methoxyquinazoline (CAS No. 154288-09-2) has emerged as a particularly valuable and versatile synthetic intermediate. Its strategic importance lies in the reactive C4-chloro substituent, which serves as a linchpin for introducing diverse molecular complexity through nucleophilic aromatic substitution (SNAr).[2][3] The 8-methoxy group, an electron-donating substituent, subtly modulates the electronic properties of the ring system, influencing both reactivity and the binding interactions of the final target molecules.

This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will dissect its synthesis, explore its characteristic reactivity, and illuminate its application in the development of targeted therapeutics, moving beyond a simple recitation of facts to explain the causality and strategic considerations behind its use.

Physicochemical and Safety Profile

A thorough understanding of a key starting material's properties is fundamental to its effective and safe implementation in any synthetic workflow.

| Property | Value | Source |

| CAS Number | 154288-09-2 | [4] |

| Molecular Formula | C₉H₇ClN₂O | [4] |

| Molecular Weight | 194.62 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid | [5] |

| Storage | Inert atmosphere, 2-8°C | [5] |

| SMILES | COC1=CC=CC2=C1N=CN=C2Cl | [4] |

| InChIKey | BIGSOYZPKXOBJZ-UHFFFAOYSA-N | [4] |

GHS Hazard and Precautionary Statements: [4][5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a reliable two-step sequence starting from the commercially available 2-amino-3-methoxybenzoic acid. This process involves a cyclocondensation to form the quinazolinone core, followed by a chlorination reaction to install the reactive handle at the C4 position.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 8-Methoxyquinazolin-4(3H)-one

The foundational step is the construction of the heterocyclic core. This is achieved via the Niementowski quinazoline synthesis, a classic and robust method involving the thermal condensation of an anthranilic acid derivative with formamide.[6] Formamide serves a dual role as both the reactant, providing the C2 carbon of the quinazoline ring, and the solvent.

Causality: The reaction proceeds through an initial formation of a formylamino intermediate from the anthranilic acid, which then undergoes an intramolecular cyclization with the loss of water. The high temperature (150-160 °C) is necessary to drive this dehydration and cyclization process to completion.[6]

Self-Validating Protocol 1: Synthesis of 8-Methoxyquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-methoxybenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).[6]

-

Heating: Heat the reaction mixture to 150-160 °C in a heating mantle or oil bath. Maintain this temperature for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring.

-

Isolation: A solid precipitate of 8-Methoxyquinazolin-4(3H)-one will form. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove any residual formamide. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure quinazolinone.[6]

Step 2: Chlorination to this compound

With the quinazolinone core in hand, the next critical step is the conversion of the C4-hydroxyl group (in its tautomeric amide form) into a reactive chloro group. This transformation is a standard procedure in heterocyclic chemistry, typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7]

Causality: The mechanism involves the activation of the C4-carbonyl oxygen by POCl₃, forming a highly electrophilic intermediate. This activation facilitates the subsequent nucleophilic attack by the chloride ion, leading to the displacement of the oxygen-containing moiety and the formation of the desired 4-chloro derivative. The reaction is typically run under reflux to ensure it proceeds to completion.

Self-Validating Protocol 2: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 8-Methoxyquinazolin-4(3H)-one (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) in a fume hood. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux (approx. 106 °C) and maintain for 3-5 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with caution in a fume hood. The excess POCl₃ is quenched by the water.

-

Neutralization & Isolation: Neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is approximately 7-8. A solid precipitate of this compound will form.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The product can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

Reactivity and Application in Synthesis

The synthetic utility of this compound is overwhelmingly dominated by the reactivity of the C4-chloro group, which behaves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2][8] The electron-withdrawing nature of the quinazoline nitrogen atoms renders the C4 position sufficiently electron-deficient to be susceptible to attack by a wide range of nucleophiles.

Caption: General SNAr reactivity of this compound.

This reactivity is the cornerstone of its application, allowing for the modular construction of libraries of quinazoline derivatives. By varying the nucleophile, chemists can introduce amines, anilines, alcohols, thiols, and other functionalities to build molecules with tailored biological activities.[3]

Self-Validating Protocol 3: Representative SNAr with an Aniline This protocol describes a general procedure for the synthesis of a 4-anilino-8-methoxyquinazoline derivative, a common core in many kinase inhibitors.

-

Reaction Setup: In a microwave vial or a sealed tube, combine this compound (1.0 eq), the desired aniline nucleophile (1.1-1.5 eq), and a suitable solvent such as isopropanol, n-butanol, or a mixture of THF/water.[3]

-

Base (Optional but Recommended): For anilines, the reaction can often proceed without a base. However, for less reactive anilines or to scavenge the HCl byproduct, a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq) can be added.

-

Heating: Heat the reaction mixture. For conventional heating, refluxing at 80-120 °C for several hours (4-24 h) is typical.[9] For microwave-assisted synthesis, heating to 120-150 °C for 10-60 minutes can significantly accelerate the reaction.[3]

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration and washed with the reaction solvent or a non-polar solvent like ether.

-

Isolation & Purification: If no precipitate forms, remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a dilute aqueous base. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 4-anilino-8-methoxyquinazoline derivative.

Case Study: Application in Targeting Cancer Signaling Pathways

The true value of this compound is realized in its application as a key intermediate for potent and selective therapeutics. Below are two prominent examples.

Inhibitors of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[4][10] A key event in this pathway is the interaction between β-catenin and the transcription factor TCF4, which drives the expression of oncogenes like c-MYC and Cyclin D1.[2][10]

Researchers have successfully utilized this compound as a starting material to synthesize novel 4,7-disubstituted 8-methoxyquinazoline derivatives.[2][4] These compounds were designed to disrupt the critical protein-protein interaction between β-catenin and TCF4. The most potent compound from one study, designated 18B , demonstrated significant cytotoxic activity against colon (HCT116) and hepatocellular (HepG2) cancer cell lines, induced apoptosis, and inhibited cell migration.[2][4] Mechanistic studies confirmed that it downregulated the β-catenin/TCF4 signaling pathway.[2]

Caption: Inhibition of the Wnt/β-catenin/TCF4 pathway by an 8-methoxyquinazoline derivative.

Inhibitors of ENPP1 for Cancer Immunotherapy

Cancer cells can evade the immune system by hydrolyzing cyclic GMP-AMP (cGAMP), an immunotransmitter that activates the anti-cancer STING pathway. This hydrolysis is carried out by the extracellular enzyme Ectonucleotide Pyrophosphatase Phosphodiesterase 1 (ENPP1).[11][12] Inhibiting ENPP1 prevents cGAMP degradation, thus enhancing the STING-mediated innate immune response against tumors.[13]

The 8-methoxyquinazoline scaffold, derived from this compound, has proven to be a highly potent "tail" for ENPP1 inhibitors.[11] Structure-activity relationship (SAR) studies revealed that the 8-methoxy substitution was optimal for high-potency binding to the enzyme. Hybrid molecules combining this 8-methoxyquinazoline tail with other optimized fragments have yielded ENPP1 inhibitors with potencies in the low nanomolar and even sub-nanomolar range, representing a promising avenue for next-generation cancer immunotherapy.[11][12]

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic building block that enables the efficient and modular synthesis of complex molecules targeting critical disease pathways. Its well-defined synthesis and predictable reactivity, centered on the C4-chloro group, provide medicinal chemists with a reliable platform for drug discovery. As demonstrated by its role in developing inhibitors for the Wnt/β-catenin and ENPP1/STING pathways, this intermediate is a key component in the arsenal for creating next-generation targeted therapies. A comprehensive understanding of its synthesis, properties, and chemical behavior, as detailed in this guide, is essential for any scientist working at the forefront of pharmaceutical research and development.

References

- Nayak, P. K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Translational Oncology, 19, 101395. [Link][2][4]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.

- Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology. [Link][11]

- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link][14]

- Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

- Li, Y., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link][12]

- Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central (PMC), NIH. [Link][1][3]

- Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]

- Patsnap Synapse. (2025). What are the new molecules for ENPP1 inhibitors?. [Link][13]

- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link][8]

- Omar, W. A. E., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-600. [Link][7]

- Gucki, M. J., et al. (2017). Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. PubMed Central. [Link][10]

Sources

- 1. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-methoxybenzoic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

- 6. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]

4-Chloro-8-methoxyquinazoline molecular weight

An In-Depth Technical Guide to 4-Chloro-8-methoxyquinazoline: Synthesis, Application, and Characterization

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to offer a synthesized understanding of the compound's properties, synthesis, and critical applications, grounded in established scientific principles and methodologies.

Introduction: The Strategic Importance of this compound

The quinazoline scaffold is a cornerstone in the architecture of numerous biologically active molecules, recognized as a "privileged scaffold" in medicinal chemistry. Within this class, this compound (CAS No: 154288-09-2) emerges as a highly versatile and valuable building block.[1] Its strategic importance lies in the reactive nature of the C4-chloro substituent, which serves as an efficient electrophilic site for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functionalities, most notably substituted anilines, to generate libraries of compounds for drug screening.

This intermediate is particularly crucial in the synthesis of targeted cancer therapeutics, including potential inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization inhibitors.[2][3] The 8-methoxy group provides an additional point for molecular recognition and can influence the physicochemical properties and metabolic stability of the final active pharmaceutical ingredient (API). This guide will elucidate the core chemical principles and practical methodologies associated with this key intermediate.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | [4][5][6] |

| Molecular Weight | 194.62 g/mol | [4][7] |

| Monoisotopic Mass | 194.02469 Da | [4][6] |

| CAS Number | 154288-09-2 | [4][5][7] |

| IUPAC Name | This compound | [4] |

| Appearance | Off-white solid | [1] |

| Boiling Point | 322.973 °C (Predicted) | [1] |

| Density | 1.333 g/cm³ (Predicted) | [1] |

| Flash Point | 149.129 °C (Predicted) | [1] |

| XLogP3-AA | 2.5 | [4] |

Synthesis Pathway and Experimental Protocol

The synthesis of 4-chloroquinazolines is a well-established process in organic chemistry. The most common and industrially scalable approach involves the cyclization of an appropriate anthranilamide derivative to form the corresponding 4-quinazolinone, followed by a chlorination reaction.

Synthetic Workflow Overview

The logical flow for the synthesis of this compound is depicted below. This two-stage process is designed for efficiency and high yield, starting from readily available precursors.

Caption: Synthetic workflow for this compound.

Causality of Reagent Selection

-

Stage 1 (Cyclization): 2-Amino-3-methoxybenzamide is the logical starting material as it contains the requisite aniline and amide functionalities ortho to each other, primed for cyclization. Formic acid serves a dual role as both the reagent providing the C2 carbon of the quinazoline ring and as the reaction solvent. The reflux condition provides the necessary activation energy for the intramolecular nucleophilic attack of the amino group onto the formamide carbon, followed by dehydration to yield the stable heterocyclic ring system of 8-Methoxyquinazolin-4(3H)-one.

-

Stage 2 (Chlorination): Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for converting the 4-quinazolinone tautomer into the 4-chloroquinazoline. The mechanism proceeds via the Vilsmeier-Haack reagent, formed in situ with a catalytic amount of dimethylformamide (DMF). The quinazolinone oxygen attacks the electrophilic phosphorus atom, ultimately leading to its replacement by a chloride ion. This reaction is typically driven to completion under reflux.

Step-by-Step Synthesis Protocol

Protocol: Synthesis of this compound

Materials:

-

8-Methoxyquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagent Addition: Add 8-Methoxyquinazolin-4(3H)-one (10.0 g, 1 equivalent) to the flask. Carefully add phosphorus oxychloride (POCl₃, 50 mL, ~10 equivalents) followed by a catalytic amount of DMF (0.5 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching): Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. Caution: This is an exothermic reaction.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as an off-white solid.

Core Application: N-Arylation for Anticancer Agent Synthesis

The primary utility of this compound is its role as an electrophile in SNAr reactions. This is a cornerstone for synthesizing 4-anilinoquinazolines, a class of compounds renowned for their antiproliferative properties.[2]

Mechanistic Rationale

The electron-withdrawing nitrogen atoms in the quinazoline ring activate the C4 position towards nucleophilic attack. An aniline derivative, acting as the nucleophile, attacks the C4 carbon, leading to the formation of a Meisenheimer complex intermediate. The subsequent departure of the chloride leaving group restores aromaticity and yields the stable N-arylated product. This reaction is often facilitated by a base to deprotonate the aniline, increasing its nucleophilicity, or accelerated using microwave irradiation, which provides efficient and uniform heating.[2][8]

Application Workflow Diagram

Caption: Workflow for the synthesis of 4-anilinoquinazolines.

Step-by-Step N-Arylation Protocol

Protocol: Microwave-Assisted Synthesis of a 4-Anilinoquinazoline Derivative

Materials:

-

This compound

-

Substituted aniline (e.g., 4-methoxyaniline, 1.1 equivalents)

-

Solvent system (e.g., THF/water 1:1 mixture or Isopropanol)

-

Microwave synthesis vial with stir bar

-

Microwave reactor

Procedure:

-

Vial Preparation: To a 10 mL microwave synthesis vial, add this compound (195 mg, 1.0 mmol, 1 equivalent) and the selected substituted aniline (1.1 mmol, 1.1 equivalents).

-

Solvent Addition: Add the solvent system (e.g., 5 mL of THF/water) to the vial.

-

Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).[2]

-

Post-Reaction Work-up: After the reaction is complete and the vial has cooled, dilute the mixture with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired 4-anilinoquinazoline derivative.

Analytical Characterization

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of characterization.

-

Thin Layer Chromatography (TLC): Used for reaction monitoring. A non-polar solvent system (e.g., 7:3 Hexanes:Ethyl Acetate) will show the product with a lower Rf value than the starting aniline and a different Rf from the chloroquinazoline.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the covalent incorporation of the aniline. Key diagnostics include the disappearance of the aniline N-H protons and the appearance of a new set of aromatic signals corresponding to the aniline ring, alongside the signals for the quinazoline core.

-

¹³C NMR: Provides a carbon count and confirms the chemical environment of each carbon atom in the final structure.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.[9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can show the disappearance of the N-H stretch from a primary aniline starting material and the appearance of a secondary amine N-H stretch in the 3300-3500 cm⁻¹ region.

Safety and Handling

Proper handling of this compound and its reagents is critical for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[10][11]

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Eyewash stations and safety showers must be readily accessible.[12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10][13] Store locked up.[10][12]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[10][12]

-

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity, strategic structure, and established synthetic pathways make it an indispensable intermediate for accessing novel molecular architectures, particularly in the field of oncology. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage the full potential of this valuable compound in their scientific endeavors.

References

- PubChem. This compound | C9H7ClN2O | CID 10262052. [Link]

- PubChem. 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662. [Link]

- PubChem. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583. [Link]

- Singh, P., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.

- Capot Chemical.

- Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (PMC). [Link]

- PubChemLite. This compound (C9H7ClN2O). [Link]

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- Semantic Scholar. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | C9H7ClN2O | CID 10262052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 154288-09-2 [sigmaaldrich.com]

- 8. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-8-methoxyquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-8-methoxyquinazoline (C₉H₇ClN₂O), a key heterocyclic intermediate in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind synthetic strategies and reaction choices. We will explore its synthesis, core reactivity, and pivotal role as a scaffold for developing targeted therapeutics, particularly protein kinase inhibitors. Every protocol and claim is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Quinazoline Scaffold's Strategic Importance

The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, a core structure that consistently appears in molecules with potent and diverse biological activities.[1] Its rigid, bicyclic aromatic nature provides a robust framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Within this class, this compound stands out as a particularly valuable building block. The chlorine atom at the C4 position is a versatile synthetic handle, acting as an excellent leaving group for nucleophilic substitution and a coupling partner in metal-catalyzed reactions. The 8-methoxy group subtly modulates the electronic properties and steric profile of the molecule, influencing both its reactivity and the pharmacological properties of its derivatives.

This compound is a cornerstone for the synthesis of numerous kinase inhibitors, which are at the forefront of targeted cancer therapy.[2][3] By targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), quinazoline-based drugs can halt the signaling pathways that drive tumor growth and angiogenesis.[4] Understanding the chemistry of this compound is therefore essential for innovation in oncology drug discovery.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the starting material is the foundation of any successful synthetic campaign.

Physical and Chemical Properties

The key properties of this compound are summarized below. These values are compiled from reliable chemical databases and supplier information.[4]

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | [4] |

| Molecular Weight | 194.62 g/mol | [4] |

| CAS Number | 154288-09-2 | [4] |

| Appearance | Off-white to pale yellow solid | [1] |

| IUPAC Name | This compound | [4] |

| SMILES | COC1=CC=CC2=C1N=CN=C2Cl | [4] |

| Boiling Point | 323.0 ± 22.0 °C (Predicted) | [1] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | -0.13 ± 0.20 (Predicted) | - |

Spectroscopic Profile (Predicted)

While experimental spectra should be acquired for batch-specific confirmation, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on established principles and data from analogous structures. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom, combined with the electron-donating effect of the methoxy group, creates a distinct spectroscopic signature.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (H5, H6, H7): Expect complex multiplets in the range of δ 7.2-8.0 ppm. The proton at C5, being ortho to the electron-donating methoxy group, may appear at a slightly higher field compared to the others.

-

H2 Proton: This proton on the pyrimidine ring is highly deshielded and should appear as a singlet at a low field, typically δ 8.8-9.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H is expected around δ 4.0-4.2 ppm.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Expect signals in the typical aromatic region of δ 110-155 ppm. The carbon bearing the methoxy group (C8) will be significantly shielded, while C4 (bearing the chlorine) and the carbons of the pyrimidine ring (C2, C4, C8a) will be deshielded.

-

C4 Carbon: The carbon attached to chlorine (C4) is expected to resonate around δ 160-165 ppm.

-

C2 Carbon: This carbon is typically found at δ 155-160 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 56-58 ppm is characteristic for an aromatic methoxy group.

-

-

Mass Spectrometry (MS):

-

The ESI-MS spectrum in positive mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 195.03. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M) will be observed.

-

-

Infrared (IR) Spectroscopy:

-

Key stretches are expected for C=N (quinazoline ring) around 1610-1630 cm⁻¹, aromatic C=C stretching in the 1450-1580 cm⁻¹ region, and C-O-C stretching from the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹.

-

Synthesis and Mechanism

The most direct and widely adopted route to this compound is a two-step process starting from commercially available 2-amino-3-methoxybenzoic acid. This involves the construction of the quinazolinone core followed by a deoxychlorination reaction.

Workflow for Synthesis

The logical flow from starting material to the final product is outlined below.

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 8-Methoxyquinazolin-4(3H)-one (Precursor)

The Niementowski quinazoline synthesis provides a reliable method for constructing the quinazolinone core from an anthranilic acid derivative.[5]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-methoxybenzoic acid (1.0 eq) and formamide (15-20 eq).

-

Heating: Heat the reaction mixture to 160-170 °C in an oil bath. Maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to approximately 80-90 °C. Carefully and slowly pour the hot mixture into a beaker containing ice-cold water with vigorous stirring.

-

Precipitation: A solid precipitate of 8-Methoxyquinazolin-4(3H)-one will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual formamide, followed by a wash with a small amount of cold ethanol or diethyl ether to aid in drying.

-

Drying: Dry the product under vacuum to a constant weight. The product is typically of sufficient purity for the next step without further purification.

Causality: Formamide serves as the source for the C2 and N3 atoms of the quinazoline ring. At high temperatures, it provides the necessary one-carbon electrophile for cyclization with the anthranilic acid derivative. The large excess of formamide also acts as the solvent. Pouring the reaction mixture into water precipitates the organic product, which has low aqueous solubility, leaving water-soluble impurities behind.

Step 2: Synthesis of this compound

This step involves the conversion of the C4-hydroxyl group (in its tautomeric amide form) into a chloro group using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, place 8-Methoxyquinazolin-4(3H)-one (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) can be added to facilitate the reaction.

-

Heating: Heat the resulting suspension to reflux (approx. 110 °C) with stirring. The solid will gradually dissolve as the reaction proceeds. Maintain reflux for 3-4 hours, monitoring by TLC until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by pouring the mixture onto a vigorously stirred slurry of crushed ice in a large beaker. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

-

Neutralization & Precipitation: The acidic aqueous mixture is then carefully neutralized to pH 7-8 with a cold, concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), while keeping the temperature below 20 °C with an ice bath. This will precipitate the crude product.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a solvent system like ethanol/hexane or by column chromatography on silica gel.

Mechanism & Rationale: The chlorination with POCl₃ proceeds via a Vilsmeier-Haack-type mechanism. The amide oxygen of the quinazolinone first attacks the phosphorus atom of POCl₃. Subsequent elimination and attack by a chloride ion on the C4 position, which is now activated as a good leaving group (a phosphate ester), results in the desired 4-chloro product.[6] The use of excess POCl₃ ensures the reaction goes to completion and also serves as the solvent. The aqueous work-up hydrolyzes the excess POCl₃, and neutralization is critical to deprotonate the product and allow its extraction into an organic solvent.

Key Reactions and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of its C4-chloro substituent, which enables two major classes of transformations critical for drug development.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position is electron-deficient due to the electron-withdrawing effect of the adjacent ring nitrogens, making it highly susceptible to attack by nucleophiles. This SNAr reaction is the most common method for introducing amine functionalities, a key feature of many kinase inhibitors.[7]

Caption: General mechanism for the SNAr reaction at the C4 position.

Representative Protocol: Synthesis of N-(4-fluorophenyl)-8-methoxyquinazolin-4-amine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-fluoroaniline (1.1 eq) in a suitable high-boiling solvent such as isopropanol or n-butanol.

-

Conditions: Add a catalytic amount of hydrochloric acid (HCl) or trifluoroacetic acid (TFA). Heat the mixture to reflux (80-120 °C, depending on the solvent) for 4-8 hours.

-

Monitoring: Track the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum.

-

Isolation: Dilute the residue with water and adjust the pH to ~8 with a saturated solution of sodium bicarbonate (NaHCO₃). Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with water and a small amount of cold diethyl ether. The product can be further purified by recrystallization from ethanol to yield the pure 4-anilinoquinazoline derivative.

Rationale: The reaction is often acid-catalyzed, which protonates a ring nitrogen, further increasing the electrophilicity of the C4 carbon and accelerating the nucleophilic attack. The choice of a high-boiling polar solvent ensures the reactants remain dissolved and provides the thermal energy needed to overcome the activation barrier.

Suzuki-Miyaura Cross-Coupling

To form carbon-carbon bonds at the C4 position, the palladium-catalyzed Suzuki-Miyaura cross-coupling is the method of choice.[8] This reaction couples the chloroquinazoline with an organoboron reagent (e.g., a boronic acid or ester), enabling the synthesis of 4-aryl or 4-vinyl quinazolines.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Representative Protocol: Synthesis of 4-(4-methoxyphenyl)-8-methoxyquinazoline

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 3-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to 90-100 °C under the inert atmosphere for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.

Rationale: The reaction requires a Pd(0) catalyst, which undergoes oxidative addition into the C-Cl bond. The base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. Finally, reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.[8] The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Safety and Handling

As a chlorinated heterocyclic compound and a reactive intermediate, this compound must be handled with appropriate care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined synthesis and predictable, versatile reactivity at the C4 position make it an ideal starting point for constructing complex molecular architectures. Through robust and scalable reactions like Nucleophilic Aromatic Substitution and Suzuki-Miyaura coupling, this intermediate provides efficient access to the 4-anilinoquinazoline and 4-arylquinazoline scaffolds that are central to the development of next-generation targeted therapies. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to leverage this powerful building block in the ongoing quest for novel and more effective medicines.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Key Pharmaceutical Intermediate for Drug Discovery and Synthesis.

- Sharma, A., & Kumar, R. (2020). Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). European Journal of Medicinal Chemistry, 204, 112640.

- Reddy, B. K., Babu, G. S., & Sree, T. J. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Assay and Drug Development Technologies.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10262052, this compound.

- Anwar, M. F., Al-Megren, H. A., & Al-Omar, M. A. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868.

- de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3058–3069.

- Sánchez, M. V., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. New Journal of Chemistry, 43(3), 1385-1394.

- Wang, C., et al. (2020). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 25(21), 5172.

- K-R., S., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.

- Organic Chemistry Portal (n.d.). Suzuki Coupling.

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.pdx.edu [web.pdx.edu]

- 4. mdpi.com [mdpi.com]

- 5. 4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Structure Elucidation of 4-Chloro-8-methoxyquinazoline: A Methodical Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

4-Chloro-8-methoxyquinazoline serves as a pivotal heterocyclic scaffold in the synthesis of pharmacologically active molecules. Its utility as a versatile chemical intermediate necessitates an unambiguous and robust protocol for its structural verification to ensure the integrity of downstream drug discovery and development processes. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. We move beyond a simple recitation of data to explain the causal logic behind the selection of synthetic routes and analytical techniques. The protocols detailed herein are designed as a self-validating workflow, integrating chemical synthesis with orthogonal spectroscopic methods—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to deliver an unequivocal structural assignment. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically rigorous guide to molecular characterization.

Foundational Strategy: Synthesis and Verification

The confident elucidation of a molecular structure begins with its synthesis and purification. A well-defined synthetic pathway provides the first layer of evidence for the proposed structure. The most common and reliable route to this compound involves the chlorination of its corresponding quinazolinone precursor. This transformation is both high-yielding and mechanistically understood, providing a strong basis for the identity of the resulting product.

Synthetic Workflow Overview

The synthesis is typically achieved in two main stages: the formation of the 8-methoxyquinazolin-4(3H)-one ring system, followed by a chlorination reaction to replace the C4-hydroxyl group with a chlorine atom.

Caption: High-level workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 8-methoxyquinazolin-4(3H)-one.

Materials:

-

8-Methoxyquinazolin-4(3H)-one

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Toluene or Dichloromethane (solvent)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-methoxyquinazolin-4(3H)-one (1.0 eq) in phosphoryl chloride (5-10 eq).

-

Add a catalytic amount of DMF (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. Caution: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

-

Stir the resulting slurry for 30 minutes. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound as a solid.

Orthogonal Structure Verification: A Multi-Spectroscopic Approach

With a purified sample in hand, the core elucidation process begins. We employ a suite of spectroscopic techniques, each providing a unique and complementary piece of structural information. The convergence of data from these independent methods provides an unassailable confirmation of the molecular structure. The process of structure elucidation involves using various analytical techniques to determine the chemical structure of a compound.[1]

Mass Spectrometry (MS): The Molecular Blueprint

Principle: Mass spectrometry provides the exact molecular weight of the compound and offers clues about its atomic composition and fragmentation patterns. For this compound, the most critical information is the molecular ion peak and its characteristic isotopic pattern due to the presence of chlorine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Analyze its isotopic pattern and compare the measured accurate mass to the theoretically calculated mass.

Expected Data & Interpretation: The structure is composed of C₉H₇ClN₂O.[2] The presence of one chlorine atom is the key diagnostic feature. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a predictable isotopic pattern for any chlorine-containing ion.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₇ClN₂O | Based on the synthetic precursors. |

| Monoisotopic Mass | 194.0247 Da | Calculated for C₉H₇³⁵ClN₂O.[2] |

| [M+H]⁺ Ion (HRMS) | 195.0325 m/z | Theoretical accurate mass for [C₉H₈³⁵ClN₂O]⁺. |

| [M+2+H]⁺ Ion | 197.0296 m/z | Corresponds to the ³⁷Cl isotope. |

| Isotopic Ratio | ~3:1 | The intensity of the [M+H]⁺ peak should be roughly three times that of the [M+2+H]⁺ peak, a definitive signature for a monochlorinated compound. |

The observation of a pair of peaks at m/z 195.0325 and 197.0296 in an approximate 3:1 ratio provides powerful evidence for the elemental composition and confirms the successful incorporation of a single chlorine atom.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy probes the vibrational frequencies of bonds within the molecule, allowing for the identification of key functional groups. In this case, it is used to confirm the presence of the aromatic quinazoline core and the methoxy group, and most importantly, the absence of the N-H and C=O bonds from the quinazolinone starting material.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3100-3000 | Aromatic C-H stretch | Confirms the presence of the aromatic rings. |

| ~2950-2850 | Aliphatic C-H stretch | Indicates the C-H bonds of the methoxy (-OCH₃) group. |

| ~1610, 1570, 1480 | Aromatic C=C & C=N stretch | Characteristic "fingerprint" region for the quinazoline ring system. |

| ~1250 | Aryl C-O stretch | Strong absorption indicating the aryl ether of the methoxy group. |

| ~1050 | C-Cl stretch | Confirms the presence of the chloro-substituent. |

| Absence of ~3200 | No N-H stretch | Confirms the conversion of the amide in the precursor. |

| Absence of ~1680 | No C=O stretch | Confirms the replacement of the carbonyl group from the quinazolinone precursor. |

The IR spectrum serves as a crucial validation of the chemical transformation, primarily by confirming the disappearance of the characteristic amide/carbonyl absorptions of the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

Principle: NMR spectroscopy provides the most detailed structural information, mapping the carbon skeleton and the precise connectivity and spatial relationships of the hydrogen atoms. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HSQC) allows for the complete and unambiguous assignment of every atom in the molecule.[3]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Standard single-pulse experiment.

-

¹³C NMR: Proton-decoupled experiment.

-

2D NMR (if needed): COSY and HSQC experiments to resolve any ambiguities.

-

¹H NMR: Expected Data & Interpretation The structure has 5 distinct aromatic protons and 3 protons from the methoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 - 9.0 | Singlet (s) | 1H | H2 | The C2 proton is adjacent to two nitrogen atoms, making it highly deshielded. |

| ~7.8 - 8.0 | Doublet (d) | 1H | H5 | H5 is ortho to the electron-withdrawing ring nitrogen and experiences deshielding. |

| ~7.6 - 7.8 | Triplet (t) | 1H | H6 | H6 is coupled to both H5 and H7, appearing as a triplet. |

| ~7.2 - 7.4 | Doublet (d) | 1H | H7 | H7 is ortho to the electron-donating methoxy group, making it more shielded relative to H5. |

| ~4.0 - 4.1 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

¹³C NMR: Expected Data & Interpretation The molecule has 9 unique carbon atoms in the quinazoline ring system plus one carbon from the methoxy group.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C4 | Carbon attached to both chlorine and nitrogen is significantly deshielded. |

| ~155 | C8a | Quaternary carbon adjacent to nitrogen and the methoxy-bearing carbon. |

| ~150 | C8 | Carbon directly attached to the electronegative oxygen of the methoxy group. |

| ~148 | C2 | Carbon between two nitrogen atoms. |

| ~134 | C6 | Aromatic CH carbon. |

| ~128 | C4a | Quaternary carbon at the ring junction. |

| ~122 | C5 | Aromatic CH carbon. |

| ~115 | C7 | Aromatic CH carbon shielded by the adjacent methoxy group. |

| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Data Synthesis and Final Confirmation

Caption: Logical workflow illustrating the integration of orthogonal analytical data for structural confirmation.

Summary of Confirming Evidence:

-

Synthesis: A logical chemical transformation known to produce the target scaffold was successful.

-

Mass Spec: Confirmed the elemental formula (C₉H₇ClN₂O) and the presence of a single chlorine atom.[2]

-

IR Spec: Confirmed the successful chemical conversion by showing the disappearance of the precursor's carbonyl group and the presence of the expected aromatic and ether functionalities.

-

NMR Spec: Provided the definitive atomic map, confirming the substitution pattern (4-Chloro, 8-Methoxy) and the connectivity of all atoms in the molecule.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structure of this compound, providing a solid foundation for its use in subsequent research and development activities.

References

- PubChem. 4-Chloro-8-methoxyquinoline - Compound Summary.

- Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives.

- Patil, S. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

- PubChem. This compound - Compound Summary.

- El-Dean, A. M. K., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). [Link]

- PubChem. 4-Chloroquinolin-8-ol - Compound Summary.

- PubChem. 4-Chloro-8-methoxy-2-methylquinoline - Compound Summary.

- Puttaraju, M., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]

- Acta Scientific. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific. [Link]

- Pordeli, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC - NIH. [Link]

- Taylor & Francis. (2021). Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]

- Al-Hokbany, N. S., et al. (2015). Crystal structure of 4-methoxyquinazoline. PMC - NIH. [Link]

- PubChem. 4-chloro-N-methylaniline hydrochloride - Compound Summary.

- NIST. 4-Chloroquinoline IR Spectrum. NIST WebBook. [Link]